Nordihydroguaiaretic acid
Overview
Description
This compound has been used in traditional medicine for the treatment of various diseases, including cancer, renal, cardiovascular, immunological, and neurological disorders . Nordihydroguaiaretic acid is known for its potent antioxidant activity, which is attributed to its two catechol rings that scavenge oxygen free radicals .
Mechanism of Action
Target of Action
Nordihydroguaiaretic acid (NDGA) is a phenolic lignan obtained from Larrea tridentata, a plant found in the deserts of Mexico and the USA . NDGA’s primary targets include lipoxygenases (LOXs) and the transcription factor Nuclear Factor Erythroid 2-related Factor (NRF2) . LOXs are enzymes that play a crucial role in the metabolism of fatty acids, while NRF2 is a transcription factor that regulates the expression of antioxidant proteins .
Mode of Action
NDGA exerts its therapeutic action through several mechanisms. It has a potent antioxidant activity due to its ability to scavenge oxygen free radicals . NDGA inhibits LOXs, which leads to a reduction in the synthesis of leukotrienes and prostaglandins, thus reducing inflammatory pathways . It also activates signaling pathways that impinge on NRF2 . Furthermore, NDGA has been found to inhibit the epigenetic regulator p300, which is known to suppress autophagy .
Biochemical Pathways
NDGA affects several biochemical pathways. Its antioxidant activity helps decrease the pro-oxidant effects of inflammation . By inhibiting LOXs, NDGA reduces lipid hydroperoxides that trigger oxidative stress . The activation of NRF2 leads to the expression of a network of enzymes involved in phase I, II, and III biotransformation reactions, antioxidant metabolism, lipid and iron catabolism, and autophagy .
Pharmacokinetics
The pharmacokinetics of NDGA involve its interaction with serum albumins. NDGA binds to human and bovine serum albumins, which can influence its distribution and elimination . .
Result of Action
NDGA has been used in traditional medicine for the treatment of numerous diseases such as cancer, renal, cardiovascular, immunological, and neurological disorders, and even aging . It has shown lifespan-increasing effects in certain organisms . Its prolonged consumption can lead to liver damage and kidney dysfunction .
Action Environment
The action of NDGA can be influenced by environmental factors. For instance, its antioxidant activity can be more beneficial in environments with high oxidative stress . The oxidation of the catechols in ndga to the corresponding quinones may elicit alterations in proteins and dna that raise safety concerns . Therefore, the action, efficacy, and stability of NDGA can be influenced by the physiological environment and the presence of other compounds.
Biochemical Analysis
Biochemical Properties
Nordihydroguaiaretic acid presents two catechol rings that confer a very potent antioxidant activity by scavenging oxygen free radicals . This may explain part of its therapeutic action. Additional effects include inhibition of lipoxygenases (LOXs) and activation of signaling pathways that impinge on the transcription factor Nuclear Factor Erythroid 2-related Factor (NRF2) .
Cellular Effects
This compound has been shown to have effects on various types of cells. It inhibits glucose uptake and cell viability in leukemic HL-60 and U-937 cell lines . It also reduces cell migration, changes in actin cytoskeleton morphology, and decreases levels of the 5-LOX enzyme .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits lipoxygenases (LOXs) and activates signaling pathways that impinge on the transcription factor Nuclear Factor Erythroid 2-related Factor (NRF2) . It also maintains Fe in the Fe 2+ form, hence breaking the redox cycle of LOXs and resulting in its inactivation .
Temporal Effects in Laboratory Settings
This compound has been shown to extend Caenorhabditis lifespan in a species-specific manner . It also confers assay-specific effects in some studies—for example, decreasing survival for certain genetic backgrounds in manual survival assays in contrast with extended lifespan as assayed using automated C. elegans Lifespan Machines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, it has been shown to extend Caenorhabditis lifespan in a species-specific manner .
Metabolic Pathways
This compound is involved in several metabolic pathways. It enhances fatty acid oxidation via PPARα-dependent pathways . Pparα-independent pathways also contribute to this compound’s action to ameliorate hepatic steatosis .
Transport and Distribution
It is known that this compound can act as an inhibitor of the glucose transporter GLUT1 .
Subcellular Localization
It is known that this compound can act as an inhibitor of the glucose transporter GLUT1 , suggesting that it may localize to the cell membrane where GLUT1 is typically found.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nordihydroguaiaretic acid can be synthesized through various chemical routes. One common method involves the oxidative coupling of guaiacol derivatives. The reaction typically requires a catalyst, such as copper or iron salts, and is carried out under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound often involves extraction from the leaves of Larrea tridentata. The leaves are dried and ground, and the compound is extracted using solvents like ethanol or methanol. The extract is then purified through crystallization or chromatography techniques to obtain high-purity this compound .
Types of Reactions:
Oxidation: this compound undergoes oxidation to form quinones.
Reduction: The compound can be reduced to form catechol derivatives under specific conditions.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peroxidases, and cytochrome P450.
Reducing Agents: Sodium borohydride and other hydride donors.
Substitution Reagents: Alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products:
Quinones: Formed through oxidation.
Catechol Derivatives: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
Nordihydroguaiaretic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Nordihydroguaiaretic acid is unique due to its dual catechol rings, which confer potent antioxidant properties. Similar compounds include:
Epigallocatechin gallate (EGCG): Found in green tea, also known for its antioxidant activity.
Resveratrol: Found in grapes and red wine, known for its anti-inflammatory and antioxidant properties.
Curcumin: Found in turmeric, known for its anti-inflammatory and antioxidant effects.
This compound stands out due to its ability to inhibit lipoxygenases and activate NRF2 signaling pathways, which are not common features of the other compounds .
Properties
IUPAC Name |
4-[4-(3,4-dihydroxyphenyl)-2,3-dimethylbutyl]benzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-11(7-13-3-5-15(19)17(21)9-13)12(2)8-14-4-6-16(20)18(22)10-14/h3-6,9-12,19-22H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZKYJDFEPMADG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)C(C)CC2=CC(=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022437 | |
Record name | Nordihydroguaiaretic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS] | |
Record name | Nordihydroguaiaretic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15568 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
500-38-9 | |
Record name | Nordihydroguaiaretic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nordihydroguaiaretic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NORDIHYDROGUAIARETIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4291 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nordihydroguaiaretic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-(2,3-dimethyltetramethylene)dipyrocatechol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.185 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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